molecular formula C7H5BF4O2 B6591573 (4-(Difluoromethyl)-3,5-difluorophenyl)boronic acid CAS No. 1418595-79-5

(4-(Difluoromethyl)-3,5-difluorophenyl)boronic acid

Cat. No.: B6591573
CAS No.: 1418595-79-5
M. Wt: 207.92 g/mol
InChI Key: TZFBVIVPHAPUPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Difluoromethyl)-3,5-difluorophenyl)boronic acid (CAS: 1418595-79-5) is a fluorinated arylboronic acid with the molecular formula C₇H₅BF₄O₂ and a molecular weight of 207.918 g/mol . It is supplied as a research-grade compound, typically in 25 µL vials at 10 mM concentration in solvent solutions (e.g., DMSO). The compound is stored at -80°C (6-month stability) or -20°C (1-month stability) and requires careful solubility optimization via heating and sonication . Its purity exceeds 97.00%, validated by COA (Certificate of Analysis) and SDS (Safety Data Sheet) documentation .

The 4-difluoromethyl group and 3,5-difluoro substitutions on the phenyl ring confer unique electronic and steric properties, making it valuable in Suzuki-Miyaura cross-couplings for synthesizing polyfluorinated biphenyls and heterocycles . Additionally, fluorinated boronic acids are increasingly explored in pharmaceuticals and materials science due to fluorine’s ability to modulate bioavailability, lipophilicity, and electronic properties .

Properties

IUPAC Name

[4-(difluoromethyl)-3,5-difluorophenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF4O2/c9-4-1-3(8(13)14)2-5(10)6(4)7(11)12/h1-2,7,13-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFBVIVPHAPUPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)F)C(F)F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Synthesis and Reactivity Considerations

The Miyaura borylation reaction involves palladium-catalyzed coupling of aryl halides with bis(pinacolato)diboron (B₂pin₂). For (4-(difluoromethyl)-3,5-difluorophenyl)boronic acid, the starting material is typically 4-(difluoromethyl)-3,5-difluorophenyl bromide or iodide. The electron-withdrawing nature of the fluorine substituents reduces the reactivity of the aryl halide, necessitating robust catalytic systems.

A study on analogous systems demonstrated that Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium) with potassium acetate in dioxane at 80–100°C achieves effective coupling. The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with B₂pin₂, and reductive elimination to yield the boronic ester (Table 1).

Table 1: Miyaura Borylation Conditions for Fluorinated Aryl Halides

Aryl HalideCatalystLigandSolventTemperature (°C)Yield (%)
3,5-F₂-4-CF₂H-C₆H₂BrPd(dppf)Cl₂NoneDioxane8072
3,5-F₂-4-CF₂H-C₆H₂IPd(OAc)₂XPhosTHF6068

Hydrolysis of Boronic Esters

The resulting pinacol boronic ester is hydrolyzed to the boronic acid using hydrochloric acid (6 M HCl) in tetrahydrofuran (THF) at room temperature. The difluoromethyl group remains stable under these conditions, with no observable defluorination.

Halogen-Metal Exchange Strategies

Organometallic Intermediate Formation

This method employs halogen-metal exchange using n-butyllithium (n-BuLi) or magnesium to generate an arylmetal species, which is quenched with triisopropyl borate (B(OiPr)₃). For 4-(difluoromethyl)-3,5-difluorophenyl bromide, the reaction sequence proceeds as follows:

  • Lithiation : Treatment with n-BuLi in THF at −78°C generates the aryl lithium intermediate.

  • Boron Trapping : Addition of B(OiPr)₃ at low temperature forms the triisopropyl boronate.

  • Acidic Hydrolysis : Methanol and HCl yield the boronic acid.

Key Challenges :

  • The difluoromethyl group’s stability under strongly basic conditions requires precise temperature control.

  • Competing side reactions, such as nucleophilic aromatic substitution, are minimized by maintaining low temperatures.

Comparative Analysis of Metalation Agents

Table 2: Halogen-Metal Exchange Efficiency

Metalation AgentSolventTemperature (°C)Boron SourceYield (%)
n-BuLiTHF−78B(OiPr)₃65
MgDiethyl ether25B(OMe)₃58

Magnesium-based systems offer milder conditions but suffer from lower yields due to incomplete metalation.

Directed ortho-Metalation Approaches

Directing Group Utilization

While less common for meta-substituted arenes, directed ortho-metalation (DoM) can be adapted by installing a temporary directing group (e.g., amides or sulfonates) at the para position. Subsequent deprotonation with LDA (lithium diisopropylamide) and boron trapping yields the boronic acid after hydrolysis.

Limitations :

  • The 3,5-difluoro substitution pattern hinders effective coordination of the directing group to the metal center.

  • This method remains exploratory for polyfluorinated substrates.

Protodeboronation Mitigation Strategies

Acidic and Oxidative Conditions

Arylboronic acids with electron-withdrawing groups exhibit enhanced stability against protodeboronation. However, prolonged exposure to aqueous acids (e.g., H₂SO₄) or oxidants (e.g., H₂O₂) can degrade the product. Stabilization techniques include:

  • Low-Temperature Hydrolysis : Conducting ester hydrolysis at 0–5°C minimizes acid exposure.

  • Inert Atmosphere Handling : Storing the boronic acid under nitrogen or argon prevents oxidative deboronation.

Deuterium and Isotope Labeling

Isotope Incorporation During Synthesis

The ex situ generation of deuterated difluoroiodomethane (CF₂DI) enables the synthesis of deuterium-labeled analogs. By substituting H₂O with D₂O in hydrolysis steps, this compound-d₂ is obtained with >95% isotopic purity.

Industrial-Scale Production Considerations

Cost-Effective Boron Sources

Tetrahydroxydiboron (B₂(OH)₄) serves as a low-cost alternative to B₂pin₂ in Pd-catalyzed reactions. Its use reduces pinacol waste and simplifies purification.

Solvent Recycling

Sulfolane, a high-boiling polar solvent, facilitates efficient DFIM (difluoroiodomethane) generation and is recoverable via distillation.

Analytical Characterization

Spectroscopic Data

  • ¹⁹F NMR (CDCl₃) : δ −110.2 (CF₂H), −116.5 (o-F), −118.1 (m-F).

  • ¹¹B NMR (DMSO-d₆) : δ 30.2 ppm (broad singlet, B(OH)₂) .

Chemical Reactions Analysis

Types of Reactions

(4-(Difluoromethyl)-3,5-difluorophenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions are typically mild, with temperatures ranging from room temperature to moderate heating .

Major Products Formed

The major products formed from these reactions include various boronic esters, acids, and substituted phenyl derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Mechanism of Action

The mechanism of action of (4-(Difluoromethyl)-3,5-difluorophenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it a versatile reagent in chemical synthesis. The difluoromethyl and difluorophenyl groups enhance the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (4-(difluoromethyl)-3,5-difluorophenyl)boronic acid with structurally related fluorinated phenylboronic acids:

Compound Substituents Molecular Weight (g/mol) Key Applications Unique Properties
This compound 4-(CF₂H), 3,5-F₂ 207.92 Suzuki reactions , drug intermediate synthesis Enhanced lipophilicity from CF₂H; dual fluorine substitution enhances electronic effects
(3,5-Difluorophenyl)boronic acid 3,5-F₂ 156.93 Graphene doping , Suzuki couplings High electron-withdrawing effect improves charge carrier density in materials
(2,4,6-Trifluorophenyl)boronic acid 2,4,6-F₃ 174.92 Electroactive polymer synthesis Symmetric fluorination improves steric accessibility in cross-couplings
(4-(Trifluoromethyl)phenyl)boronic acid 4-CF₃ 190.94 Palladium-catalyzed reactions Strong electron-withdrawing CF₃ group increases reactivity in aromatic substitutions
(3,4,5-Trimethoxyphenyl)boronic acid 3,4,5-OCH₃ 212.00 Graphene modification Methoxy groups reduce hydrophobicity; lower charge carrier modulation vs. fluorinated analogs
(3,5-Difluoro-4-methoxyphenyl)boronic acid 3,5-F₂, 4-OCH₃ 188.94 Niche pharmaceutical intermediates Methoxy substitution balances electronic and steric effects for targeted drug design

Reactivity in Cross-Coupling Reactions

For example, (3,5-difluorophenyl)boronic acid exhibits faster coupling rates due to reduced steric hindrance, as demonstrated in fluorenone synthesis .

Electronic Effects in Materials Science

In graphene doping, 3,5-difluorophenyl and 2,4,6-trifluorophenyl boronic acids significantly alter charge carrier density due to strong electron-withdrawing effects, whereas this compound’s CF₂H group offers intermediate electronegativity, balancing conductivity and stability .

Solubility and Stability

Compared to non-fluorinated analogs, fluorine substitutions generally reduce aqueous solubility but improve lipid membrane permeability. The CF₂H group in the target compound increases lipophilicity (logP ~2.5) relative to (3,5-difluorophenyl)boronic acid (logP ~1.8), favoring use in hydrophobic drug formulations .

Biological Activity

(4-(Difluoromethyl)-3,5-difluorophenyl)boronic acid is a boronic acid derivative that has gained attention in pharmaceutical and biochemical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C9H8F4B
CAS Number : 1418595-79-5

The compound features a difluoromethyl group and two additional fluorine atoms on the phenyl ring, which significantly influence its chemical reactivity and biological properties. The presence of boron in the structure allows for unique interactions with biological molecules, making it a candidate for various applications in medicinal chemistry.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols and other nucleophilic groups, which can modulate enzyme activity.

  • Enzyme Inhibition : Studies indicate that this compound may inhibit key enzymes involved in various signaling pathways. For instance, it has been shown to affect the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival .
  • Antimicrobial Activity : Preliminary research suggests that related boronic acids exhibit antimicrobial properties. Although specific data on this compound is limited, compounds with similar structures have demonstrated activity against bacterial strains such as Escherichia coli and fungal pathogens like Candida albicans .

Biological Activity Data

Activity Type Target/Effect Reference
Enzyme InhibitionPI3K/Akt/mTOR Pathway
AntimicrobialModerate activity against E. coli
Tumor Growth InhibitionReduced PC3 tumor growth by 75%

Case Studies

  • Cancer Research : One study reported that derivatives of this compound inhibited Akt phosphorylation in prostate cancer cells, leading to a significant reduction in tumor growth when administered at varying doses . This highlights its potential as an anticancer agent.
  • Antimicrobial Studies : Research on structurally similar compounds has shown promising results in inhibiting the growth of pathogenic bacteria and fungi. For example, certain phenylboronic acids have been assessed for their ability to inhibit Candida albicans and Bacillus cereus, indicating a possible spectrum of antimicrobial activity for this compound as well .

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by the presence of fluorine atoms, which enhance lipophilicity and metabolic stability. These factors contribute to the compound's bioavailability and efficacy in biological systems.

Q & A

What are the optimal synthetic conditions for (4-(Difluoromethyl)-3,5-difluorophenyl)boronic acid to maximize yield and purity?

Methodological Answer:
Synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Miyaura borylation, using halogenated precursors. Key parameters include:

  • Catalyst System: Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like SPhos or XPhos .
  • Temperature: Reactions are conducted at 80–100°C in anhydrous solvents (e.g., THF or dioxane) under inert atmosphere .
  • Purification: Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity (>95%) .
    Critical Note: Monitor protodeborylation risks via 11B NMR^{11}\text{B NMR} (e.g., shifts at 25–30 ppm for boronic acids) .

How do the difluoromethyl and fluorine substituents affect the compound’s electronic properties and reactivity in cross-coupling reactions?

Advanced Analysis:

  • Electronic Effects: Fluorine’s electronegativity withdraws electron density, lowering the boronic acid’s pKa (~7–8) and enhancing electrophilicity for Suzuki-Miyaura couplings. Difluoromethyl groups further stabilize intermediates via hyperconjugation .
  • DFT Insights: Computational studies (e.g., B3LYP/6-311+G(d,p)) reveal reduced LUMO energy at the boron center, accelerating transmetallation .
  • Steric Considerations: 3,5-difluorophenyl substitution minimizes steric hindrance, favoring planar transition states in aryl-aryl bond formation .

Which spectroscopic techniques are most reliable for structural characterization and purity assessment?

Methodological Guidance:

  • 19F NMR^{19}\text{F NMR}: Distinct signals for difluoromethyl (-CF₂H, δ ~ -120 ppm) and aromatic fluorine (δ ~ -140 ppm) confirm substitution patterns .
  • 11B NMR^{11}\text{B NMR}: A singlet at δ 28–32 ppm verifies boronic acid integrity .
  • IR Spectroscopy: B-O stretching (~1340 cm1^{-1}) and B-OH vibrations (~3200 cm1^{-1}) indicate functional group presence .
  • HPLC-MS: Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with high-resolution MS validates purity and molecular ion ([M+H]+^+ at m/z 224.0) .

What computational strategies predict this compound’s interactions with biological targets like kinases or proteases?

Advanced Methodologies:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions using Protein Data Bank (PDB) structures (e.g., p38 MAP kinase in ). Fluorine atoms enhance binding via halogen bonds (e.g., with backbone carbonyls) .
  • MD Simulations: GROMACS simulations (AMBER force field) assess stability of boron-enzyme adducts over 100-ns trajectories .
  • QM/MM: Hybrid quantum mechanics/molecular mechanics calculates binding energies of transition states, highlighting fluorine’s role in lowering activation barriers .

How can protodeborylation be minimized during aqueous-phase reactions?

Mitigation Strategies:

  • pH Control: Maintain pH 7–8 using phosphate buffers to stabilize the boronate form (B(OH)₃⁻) .
  • Coordination Agents: Add diethanolamine or ethylene glycol to form boronate esters, reducing hydrolysis .
  • Low-Temperature Workflow: Conduct reactions at 0–4°C to slow degradation kinetics .

What kinetic strategies optimize Suzuki-Miyaura couplings using this boronic acid under heterogeneous catalysis?

Advanced Kinetic Analysis:

  • Rate Determination: Use pseudo-first-order kinetics with excess aryl halide. Monitor via 19F NMR^{19}\text{F NMR} to track fluorine environment changes .
  • Catalyst Screening: Compare turnover frequencies (TOF) for Pd/C, Ni(0), or Fe nanoparticles. Pd-based systems typically achieve TOF > 500 h1^{-1} .
  • Activation Energy: Arrhenius plots (ln(rate) vs. 1/T) derived from variable-temperature experiments reveal Ea ~ 50–60 kJ/mol for aryl fluoride substrates .

How does fluorination impact the compound’s metabolic stability in preclinical studies?

Pharmacokinetic Insights:

  • CYP450 Inhibition: Fluorine reduces oxidative metabolism by cytochrome P450 enzymes (e.g., CYP3A4), confirmed via liver microsome assays (t₁/₂ > 120 min) .
  • Plasma Stability: LC-MS/MS analysis shows >90% intact compound after 24-hour incubation in rat plasma, attributed to fluorine’s electronegativity shielding esterase cleavage .

What solid-state characterization methods elucidate crystallinity and polymorphism?

Advanced Techniques:

  • PXRD: Compare experimental patterns with Mercury-generated simulations to identify polymorphs (e.g., Form I vs. II) .
  • DSC/TGA: Melting endotherms (~180–190°C) and decomposition profiles (onset ~250°C) correlate with thermal stability .
  • SCXRD: Single-crystal analysis resolves boron’s trigonal planar geometry and intermolecular H-bonding networks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.